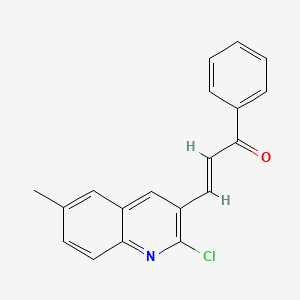

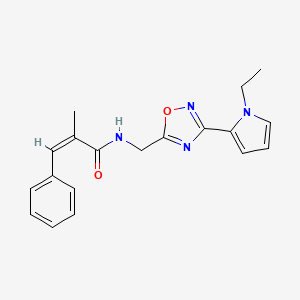

(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one, also known as CMQP, is a synthetic organic compound with potential applications in the field of medicinal chemistry. CMQP belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Aplicaciones Científicas De Investigación

Structural Analysis and Molecular Interactions

- Structural Insights : (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one has been structurally analyzed, providing insights into the correlation between molecular structures and intermolecular interactions in compounds for drug development. This compound and its derivatives exhibit slightly twisted conformations from coplanarity and engage in nonclassical C-H...O/N interactions (Rizvi et al., 2008).

Synthesis and Characterization

- Microwave Assisted Synthesis : This compound has been synthesized using microwave-assisted techniques, which is a rapid method compared to traditional synthesis methods. The antimicrobial activities of synthesized compounds have been evaluated against various organisms (Sarveswari & Vijayakumar, 2016).

- Advanced Synthesis Techniques : The compound's synthesis involved the reaction of 2-methylquinoline with 3-phenylprop-2-ynenitrile, indicating its complex and nuanced synthesis methods (Belyaeva et al., 2017).

Medicinal Chemistry and Antiproliferative Properties

- Antiproliferative Activity : Some derivatives of this compound have been synthesized and evaluated for their antiproliferative activities, particularly against non-small cell lung cancers and breast cancers, identifying potential lead compounds for further development (Tseng et al., 2013).

Novel Applications and Studies

- Isoxazoline Synthesis : The compound has been used in the synthesis of substituted isoxazolines, a process improved through ultrasound irradiation, showcasing an environmentally friendly and efficient protocol (Tiwari et al., 2011).

- Antimicrobial Screening : It has also been involved in the synthesis of novel compounds with significant antibacterial and antifungal activities, highlighting its importance in the development of new antimicrobial agents (Shastri, 2013).

- Antioxidant and Anti-diabetic Agents : Novel chloroquinoline derivatives have been synthesized and assessed for their antioxidant activity, with potential implications in reducing high glucose levels, indicating a possible role in anti-diabetic therapy (Murugavel et al., 2017).

Propiedades

IUPAC Name |

(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO/c1-13-7-9-17-16(11-13)12-15(19(20)21-17)8-10-18(22)14-5-3-2-4-6-14/h2-12H,1H3/b10-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYDEDLDTMYCBI-CSKARUKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2373093.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2373099.png)

![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2373103.png)

![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2373115.png)